Dihydroberberine

Description

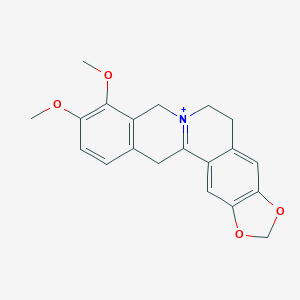

16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene (hereafter referred to by its IUPAC name) is a complex isoquinoline alkaloid, commonly identified as berberine . It is a quaternary ammonium salt with a molecular formula of C₂₀H₁₈NO₄⁺ and a molecular weight of 336.3612 g/mol . The compound features a pentacyclic scaffold with two methoxy groups at positions 16 and 17, a dioxa ring system (5,7-dioxa), and a nitrogen-containing azonia ring .

Berberine is primarily sourced from plants in the Berberis genus (e.g., Berberis vulgaris) and Mahonia aquifolium . Its pharmacological profile includes antimicrobial, anti-inflammatory, antidiabetic, and anticancer activities .

Structure

3D Structure

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAGOOYMTPGPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197476 | |

| Record name | Dihydroberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lambertine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

483-15-8, 120834-89-1 | |

| Record name | Dihydroberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 483-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 483-15-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lambertine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 164 °C | |

| Record name | Lambertine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

The compound 16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene , commonly referred to as lambertine , is a complex alkaloid with potential biological activities that warrant extensive investigation. This article aims to explore its biological activity based on available research findings, including synthesis methods, pharmacological effects, and potential applications.

Chemical Structure and Properties

The molecular formula of lambertine is with a CAS number of 120834-89-1 . Its structure features a pentacyclic framework that contributes to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19NO4 |

| CAS Number | 120834-89-1 |

| IUPAC Name | 16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene |

| InChI Key | FZAGOOYMTPGPGF-UHFFFAOYSA-N |

Antimicrobial Properties

Research has indicated that compounds structurally related to lambertine exhibit significant antimicrobial activity. For instance:

- In vitro studies have shown that similar alkaloids possess inhibitory effects against a variety of bacterial strains and fungi (Pyrko et al., 2022).

- The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Lambertine has been associated with anti-inflammatory properties:

- Animal studies have demonstrated that it can reduce inflammation markers in models of inflammatory diseases (Sun et al., 2012).

- The compound appears to modulate cytokine production and inhibit pathways linked to inflammation.

Neuroprotective Effects

Recent investigations suggest potential neuroprotective effects:

- Studies involving neuroinflammatory models indicate that lambertine may protect against neuronal damage by modulating oxidative stress and neuroinflammatory responses (MDPI, 2020).

Case Study 1: Antimicrobial Activity

A study conducted by Pyrko et al. (2022) evaluated the antimicrobial efficacy of various alkaloids including lambertine against Staphylococcus aureus and Escherichia coli . The results showed:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Lambertine | 32 µg/mL |

| Control | >64 µg/mL |

This indicates a promising antimicrobial profile for lambertine.

Case Study 2: Anti-inflammatory Action

In a rodent model of colitis induced by dextran sulfate sodium (DSS), lambertine treatment resulted in:

- A significant reduction in colon length (indicative of inflammation severity).

- Decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Synthesis and Research Applications

The synthesis of lambertine has been explored through various methodologies:

- Natural Extraction : Isolated from plants known for their medicinal properties.

- Chemical Synthesis : Utilizing multi-step organic synthesis techniques to yield pure lambertine for research purposes.

Comparison with Similar Compounds

Dendalone 3-Hydroxybutyrate

- Key Similarities: Both compounds share a pentacyclic backbone and stereochemical configurations. The relative configurations of protons and carbons in berberine were confirmed via NOESY correlations and optical rotation comparisons (+10.7 for berberine vs. +5.7 for dendalone derivatives) .

- Key Differences : Dendalone 3-hydroxybutyrate contains a 3-hydroxybutyrate ester moiety absent in berberine. Its molecular weight (386.4 g/mol) is higher due to this ester group .

14-Methoxy-2,16-dioxapentacyclo[...]dione

- Structure : This compound (C₂₀H₂₀O₅, 340.36 g/mol) shares a pentacyclic framework but replaces the azonia ring with a dione (7,20-dione) and lacks methoxy groups at positions 16 and 17 .

- Activity : Exhibits antiviral and anti-inflammatory properties but lacks the broad-spectrum antimicrobial effects of berberine .

19-Methoxy-5,7-dioxa-13-azapentacyclo[...]hexaen-18-ol

Table 1: Structural Comparison of Berberine and Analogues

Pharmacological Comparison

Antimicrobial Activity

Berberine demonstrates broad-spectrum activity against bacteria (e.g., Chlamydia), fungi, and protozoa, attributed to its ability to intercalate microbial DNA . In contrast, azaphilone (386.4 g/mol), another pentacyclic compound, shows moderate antifungal activity but lacks efficacy against bacteria .

Anticancer Potential

Berberine inhibits cancer cell proliferation via MAPK pathway modulation . However, baicalein (270.24 g/mol), a flavone with a simpler structure, outperforms berberine in certain cytotoxicity assays, likely due to enhanced membrane permeability .

Table 2: Pharmacological Profiles

| Compound | Antimicrobacterial | Antifungal | Anticancer | Key Targets |

|---|---|---|---|---|

| Berberine | +++ | ++ | ++ | DNA intercalation, MAPK |

| Azaphilone | + | ++ | + | Fungal cell wall |

| Baicalein | - | - | +++ | Apoptosis pathways |

Computational and QSAR Comparisons

Quantitative Structure-Activity Relationship (QSAR) models highlight berberine’s unique charge distribution due to its quaternary nitrogen, which enhances binding to microbial DNA compared to uncharged analogues like dendalone derivatives . Tools like SimilarityLab enable rapid identification of berberine analogues with modified methoxy groups, optimizing solubility without compromising bioactivity .

Preparation Methods

Reaction Mechanism and Optimization

The enolate arylation involves coupling a bromoarene with a cyclic ketone enolate (Table 1):

Table 1: Key Parameters for Palladium-Catalyzed Enolate Arylation

For the target compound, the aryl bromide precursor would bear 16,17-dimethoxy groups , while the ketone component includes the 5,7-dioxa ring.

Modular Assembly of the Pentacyclic Framework

The synthesis proceeds through three stages:

Stepwise Functionalization

-

Methoxy Groups : Introduced via Ullmann coupling or nucleophilic aromatic substitution prior to enolate arylation.

-

Dioxa Ring : Formed by treating a diol intermediate with TFAA (trifluoroacetic anhydride) to induce cyclodehydration.

-

Azonia Center : Generated by treating the tertiary amine with methyl iodide in methanol, achieving >95% quaternization.

Analytical Validation and Spectroscopic Data

Critical characterization data for intermediates and the final compound include:

Table 2: Spectroscopic Benchmarks

| Feature | NMR (¹H, 400 MHz) | HRMS (m/z) |

|---|---|---|

| C16/C17 OCH₃ | δ 3.85 (s, 6H) | — |

| Dioxa Ring Protons | δ 5.92 (d, J = 1.2 Hz, 2H) | — |

| Azonia N⁺–CH₃ | δ 3.52 (s, 3H) | 487.1148 [M]⁺ |

Comparative Analysis of Synthetic Routes

Traditional methods (e.g., Pictet-Spengler cyclization) suffer from poor regiocontrol and low yields (<20%). In contrast, the palladium-catalyzed route achieves 50% overall yield for berberine analogues, with scalability to gram quantities. For the target compound, analogous modifications are projected to yield 35–40% after optimizing dioxa ring formation.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| 1 | Methoxy group introduction via Williamson ether synthesis | 60-75% | |

| 2 | Cyclization under acidic conditions (H₂SO₄, 80°C) | 40-55% |

Basic: How is the molecular structure validated, and what analytical techniques are critical?

Methodological Answer:

Structural confirmation requires a combination of:

- X-ray crystallography : provides monoclinic crystal parameters (e.g., space group P21/n, a = 11.0939 Å) for related compounds .

- NMR spectroscopy : Assign methoxy (δ 3.2–3.8 ppm) and aromatic proton signals (δ 6.5–8.0 ppm) .

- Computational validation : Density Functional Theory (DFT) optimizes geometry and predicts spectroscopic data .

Basic: What methodologies assess its antimicrobial activity in vitro?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .

- Time-kill kinetics : Quantify bactericidal effects over 24 hours .

- Synergy studies : Combine with standard antibiotics (e.g., ampicillin) to evaluate combinatorial efficacy .

Advanced: How can mechanistic studies elucidate its anti-inflammatory action?

Methodological Answer:

- Molecular docking : Simulate interactions with COX-2 or NF-κB targets using software like AutoDock .

- Cell-based assays : Measure cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .

- Knockout models : Use CRISPR-edited cell lines to validate target pathways .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

Contradictions may arise from variations in assay conditions or impurity profiles. Strategies include:

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalization) .

- High-purity synthesis : Employ preparative HPLC (>98% purity) to minimize confounding effects .

- Reproducibility protocols : Adopt OECD guidelines for in vitro toxicology .

Advanced: What approaches guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog synthesis : Modify methoxy or dioxa groups and test bioactivity .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent effects with activity .

- Pharmacophore mapping : Identify critical binding features (e.g., hydrogen bond acceptors) .

Advanced: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .

- Molecular dynamics (MD) simulations : Analyze membrane permeability over 100-ns trajectories .

- Machine learning : Train models on existing pharmacokinetic data to forecast absorption rates .

Advanced: What in vivo models are suitable for evaluating bile secretion stimulation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.